molecular formula C19H17NO4 B2509921 N-cyclopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide CAS No. 867135-80-6

N-cyclopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Cat. No. B2509921
CAS RN: 867135-80-6
M. Wt: 323.348
InChI Key: UDCYKPMXTCBPCZ-UHFFFAOYSA-N
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Description

The compound "N-cyclopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide" is a structurally complex molecule that is likely to possess a range of biological activities. While the provided papers do not directly discuss this exact compound, they do explore similar naphthofuran derivatives, which can provide insights into the potential characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of naphthofuran derivatives is a topic of interest due to their potential biological activities. For instance, a series of naphthofuran analogs with various substitutions were synthesized to investigate their role as anticancer agents and inhibitors of NF-κB activity . Another study reported the synthesis of naphtho[1,2-b]furan-3-carboxamides through a cascade formal [3 + 2] cycloaddition, showcasing a methodology with broad substrate scope and high regioselectivity . Additionally, a visible-light-mediated [3+2] cycloaddition reaction was developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, highlighting an environmentally friendly approach with excellent regioselectivity . These studies suggest that the synthesis of the compound would likely involve similar cycloaddition reactions and careful consideration of substituent effects to achieve the desired biological activities.

Molecular Structure Analysis

The molecular structure of naphthofuran derivatives is crucial for their biological activity. For example, the crystal structure of a related furan carboxamide compound was determined, showing that it crystallizes in the monoclinic system with specific unit cell parameters . This information is vital for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets. The synthesis of trans-tetrahydronaphtho[2,3-b]furans also highlighted the importance of stereochemistry in the molecular structure, as it can affect the biological properties of the compounds .

Chemical Reactions Analysis

Naphthofuran derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activities. The synthesis of naphtho[2,3-b]furan-4,9-diones via a [3+2] cycloaddition reaction is an example of how specific chemical reactions can be employed to construct complex naphthofuran scaffolds . Additionally, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides involved the formation of Schiff bases and subsequent reaction with chloro acetyl chloride, demonstrating the versatility of naphthofuran derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthofuran derivatives are influenced by their molecular structure and the nature of their substituents. The presence of electron-withdrawing groups, such as chloro and trifluoromethyl groups, has been shown to increase anticancer activity and NF-κB inhibitory activity . The thermal decomposition of metal complexes of a furan carboxamide was investigated, providing insights into the stability and reactivity of these compounds . These properties are essential for the development of naphthofuran derivatives as potential therapeutic agents.

Scientific Research Applications

Cytotoxic Evaluation and DNA Interaction

N-cyclopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide derivatives have been studied for their cytotoxic effects and interaction with DNA. Notably, certain derivatives have demonstrated high efficacy in cell lines resistant to doxorubicin, such as melanoma, ovarian, and glioblastoma human cell lines. These compounds inhibit topoisomerase II-mediated relaxation of DNA and can induce cell cycle arrest and differentiation in certain cells (Gomez-Monterrey et al., 2011).

Antimicrobial and Antioxidant Activity

Some derivatives of this compound have been synthesized and analyzed for their antimicrobial and antioxidant activities. Schiff bases and azetidione derivatives of these compounds exhibited significant activity in these areas (Devi et al., 2010).

Synthesis and Application in Cancer Therapy

The synthesis of this compound and its derivatives has been explored extensively. These compounds have shown potential in cancer therapy, particularly due to their cytotoxic properties against various cancer cell lines. Research has been focused on optimizing the synthesis process and exploring their applications in treating different forms of cancer (Perry et al., 1995; Perry et al., 1997).

CK2 Inhibition and QSAR Modeling

This compound has been identified as a potent CK2 inhibitor. The development of QSAR models based on the structure of related compounds has aided in predicting the activity of such compounds as CK2 inhibitors. This discovery is significant in the context of diseases where CK2 is involved, particularly cancer (Haidar et al., 2019).

properties

IUPAC Name

N-cyclopentyl-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-10-14(19(23)20-11-6-2-3-7-11)15-16(21)12-8-4-5-9-13(12)17(22)18(15)24-10/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCYKPMXTCBPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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